molecular formula C8H6N4O B2739407 5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 2415469-79-1

5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No. B2739407
CAS RN: 2415469-79-1
M. Wt: 174.163
InChI Key: WIXQTVABQVIHKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-d][1,2,4]triazines, which includes compounds like PPT, involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound .


Molecular Structure Analysis

The molecular structure of PPT is based on the [1,2,4]triazolo[1,5-d][1,2,4]triazine scaffold . This scaffold can be viewed as aza analogs of purine bases .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-d][1,2,4]triazines are quite limited and usually rely either on the build-up of a triazine ring to a triazole ring or the construction of a triazole ring on the basis of a triazine ring .

Scientific Research Applications

Synthesis and Herbicidal Activity

A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives were synthesized, showcasing potential as candidate herbicides. Through diazotization processes, these compounds demonstrated excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. The study emphasizes the importance of the structure-activity relationship, revealing that certain substitutions on the pyrazole and benzooxazinone rings significantly influence herbicidal efficacy (Li et al., 2008).

Biological Activity of Heterocyclic Compounds

The synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones, structurally akin to purines, has been explored due to their broad and significant biological activity. These compounds were produced through a one-pot diazotization process, highlighting the potential versatility of such heterocyclic compounds in scientific research applications (Colomer & Moyano, 2011).

Advanced Synthesis Techniques

Novel synthesis approaches for 4,7-dihetarylpyrazolo[1,5-a][1,3,5]triazines were developed, utilizing solvent-free conditions and microwave irradiation. These methodologies underscore the evolving landscape of chemical synthesis, offering efficient routes to produce complex heterocyclic compounds with potential scientific and pharmaceutical applications (Insuasty et al., 2012).

Antimicrobial and Anticancer Properties

Research into pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives and related structures has demonstrated significant antimicrobial and anticancer properties. For instance, chalcones, pyrazolines, and aminopyrimidines containing such heterocyclic frameworks have been evaluated for their efficacy against various bacterial strains, showcasing the potential of these compounds in developing new therapeutic agents (Solankee et al., 2009).

Valence Tautomerism and Molecular Structure

Studies on new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines have revealed intriguing valence tautomerism and detailed molecular structure analysis. These findings not only contribute to our understanding of chemical properties and reactions but also open avenues for the design of molecules with specific electronic and structural characteristics for scientific and technological applications (Mojzych et al., 2014).

Future Directions

The development and targeted synthesis of azolo[1,2,4]triazines, including compounds like PPT, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

properties

IUPAC Name

5-prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-2-5-11-8(13)7-3-4-9-12(7)6-10-11/h1,3-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXQTVABQVIHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=CC=NN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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